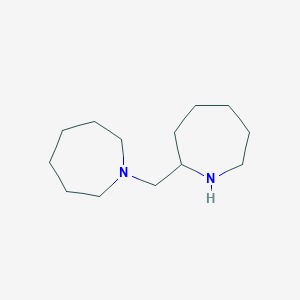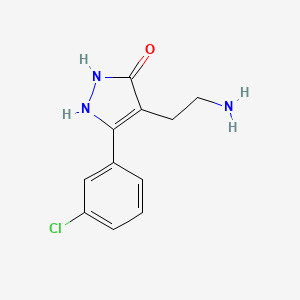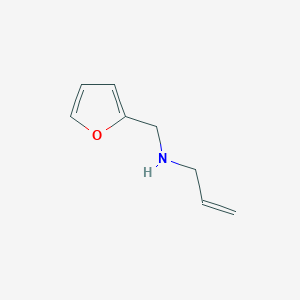
N-(furan-2-ylmethyl)prop-2-en-1-amine
Vue d'ensemble
Description
N-(furan-2-ylmethyl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
N-(Furan-2-ylmethyl)prop-2-en-1-amine derivatives have been explored for their potential in medical applications, particularly in the field of antimicrobial activities. A study by Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and screened them for antibacterial and antimycobacterial activities. The derivatives were found to be non-cytotoxic against normal cell lines, with one compound showing promising results in inhibiting the growth of hospital strains of S. epidermidis. This points to the potential use of this compound derivatives in the development of new antimicrobial agents (Szulczyk et al., 2021).
Catalysis in Organic Synthesis
In the field of organic chemistry, this compound derivatives play a role as ligands in catalysis. Bhunia et al. (2017) reported the use of N,N'-Bis(furan-2-ylmethyl)oxalamide as an effective ligand for Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enabled the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, showing the versatility of this compound in facilitating complex chemical reactions (Bhunia et al., 2017).
Synthesis of Novel Compounds
This compound is also used in the synthesis of various novel compounds. Janczewski et al. (2021) developed a method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions using N-(Furan-2-ylmethyl)furan-2-carboxamide. The method demonstrated the versatility of this compound derivatives in synthesizing compounds with potential applications in various fields (Janczewski et al., 2021).
Pharmaceutical Applications
In the pharmaceutical industry, the derivatives of this compound are being investigated for their potential use in drug development. Ignatovich et al. (2014) synthesized new compounds exhibiting significant cytotoxic activity, which could be explored further for their potential use in cancer therapy (Ignatovich et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N-(furan-2-ylmethyl)prop-2-en-1-amine, also known as N-(2-FURYLMETHYL)-2-PROPEN-1-AMINE, is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a central role in the regulation of brain monoamine levels .
Mode of Action
This compound acts as a partially reversible inhibitor of MAO-B . It binds to the active site of the enzyme, preventing it from breaking down monoamines . This results in an increase in monoaminergic transmission .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the metabolic pathway of monoamines, particularly those involved in cognitive functions . The compound’s action leads to an increase in the levels of monoamines, enhancing synaptic transmission .
Pharmacokinetics
This compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These properties contribute to its bioavailability and drug-likeness .
Result of Action
The result of this compound’s action is an enhancement of basic synaptic transmission . It induces long-term potentiation (LTP) and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . This suggests that the compound may have potential as a cognitive enhancer .
Analyse Biochimique
Biochemical Properties
N-(furan-2-ylmethyl)prop-2-en-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B . These interactions result in the inhibition of MAO activity, leading to alterations in monoamine levels in the brain. The compound also interacts with other biomolecules, such as neurotransmitters, influencing their metabolism and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance cognitive function by increasing the levels of neurotransmitters such as serotonin and noradrenaline in the cortex . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to MAO enzymes, forming a flavin adduct that inhibits their activity . This inhibition leads to increased levels of monoamines, which in turn modulate gene expression and cellular signaling pathways. The compound’s effects on gene expression are likely mediated through its influence on neurotransmitter levels and subsequent activation of signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions but can undergo degradation in the presence of specific enzymes or environmental factors . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cognitive function . Its stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and increase neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and alterations in cellular metabolism . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage result in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolic transformations can affect the compound’s activity and function, as well as its interactions with other biomolecules. Additionally, the compound’s effects on metabolic flux and metabolite levels have been observed in studies involving neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and can accumulate in certain tissues, such as the brain . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, as well as its overall biochemical effects .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBVTYEWJBZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406018 | |
| Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53175-33-0 | |
| Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
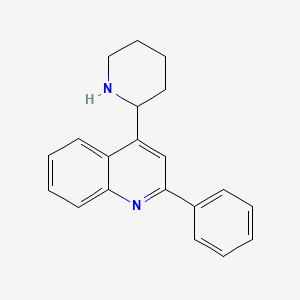

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
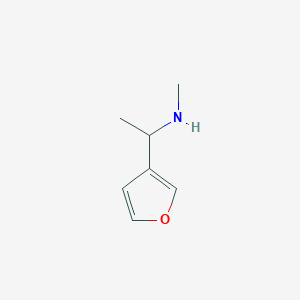
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
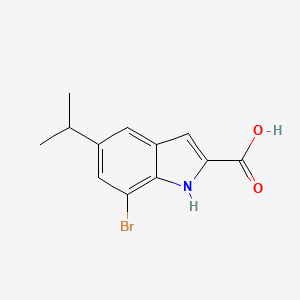

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)
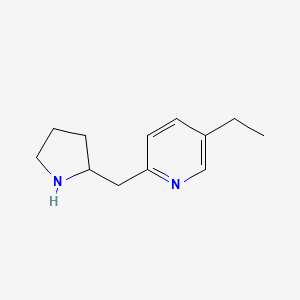
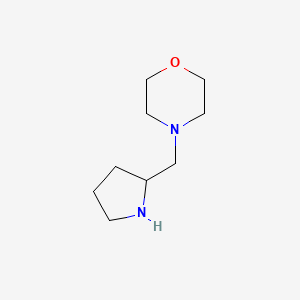
![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)
